

Rad51-IN-6 solubility and preparation for experiments

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Compound of Interest

Compound Name: Rad51-IN-6

Cat. No.: B12407986

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Application Notes and Protocols: Rad51-IN-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rad51-IN-6 is a potent small molecule inhibitor of the Rad51 protein. Rad51 is a key enzyme in the homologous recombination (HR) pathway, a crucial mechanism for the high-fidelity repair of DNA double-strand breaks (DSBs).[1] Overexpression of Rad51 is observed in various cancers and is often associated with resistance to DNA-damaging chemotherapeutics and radiation therapy.[2] Therefore, inhibition of Rad51 is a promising strategy for cancer therapy, potentially sensitizing tumor cells to existing treatments. These application notes provide an overview of **Rad51-IN-6**, its preparation for experimental use, and protocols for relevant assays to assess its biological activity.

Product Information

Property	Value
Product Name	Rad51-IN-6
Target	Rad51
CAS Number	2690367-57-6
Molecular Formula	C27H40N3O5PS
Molecular Weight	549.66 g/mol

Solubility and Preparation of Stock Solutions

While specific quantitative solubility data for **Rad51-IN-6** is not readily available in public datasheets, general handling instructions recommend storing the compound as a powder at -20°C for up to 3 years. For experimental use, dissolving the compound in a suitable solvent is necessary.

As a reference for a similar compound from the same supplier (MedChemExpress), the following provides detailed solubility and preparation information for RAD51-IN-1. Researchers should perform small-scale solubility tests for **Rad51-IN-6** before preparing large stock solutions.

Reference Data: RAD51-IN-1 Solubility

Solvent	Solubility	Molar Equivalent
DMSO	62.5 mg/mL	167.19 mM

Note: The datasheet for RAD51-IN-1 suggests that sonication may be needed to fully dissolve the compound in DMSO.[3]

Protocol for Preparing a 10 mM Stock Solution of a Rad51 Inhibitor (Example using RAD51-IN-1)

Materials:

- Rad51 inhibitor powder (e.g., RAD51-IN-1)

- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- **Pre-weigh the compound:** Accurately weigh the desired amount of the Rad51 inhibitor powder. For example, to prepare 1 mL of a 10 mM stock solution of RAD51-IN-1 (MW: 373.83 g/mol), you would need 3.74 mg.
- **Add Solvent:** Add the calculated volume of DMSO to the microcentrifuge tube containing the powder. For 1 mL of a 10 mM stock, this would be 1 mL.
- **Dissolve:** Vortex the tube for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.[\[3\]](#)
- **Storage:** Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. The stock solution in DMSO is typically stable for at least 6 months at -80°C.[\[3\]](#)

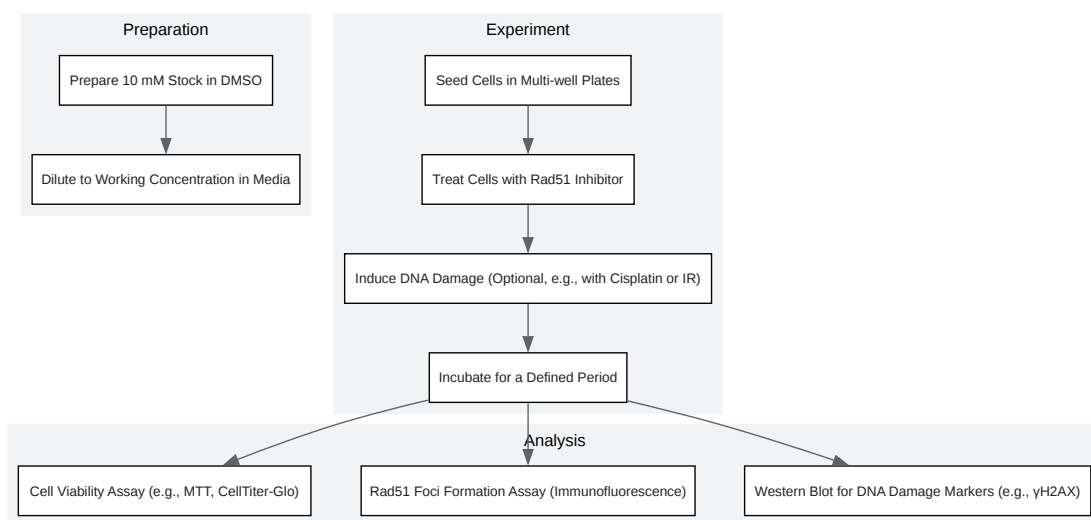
In Vitro Experimental Protocols

Cell-Based Assays

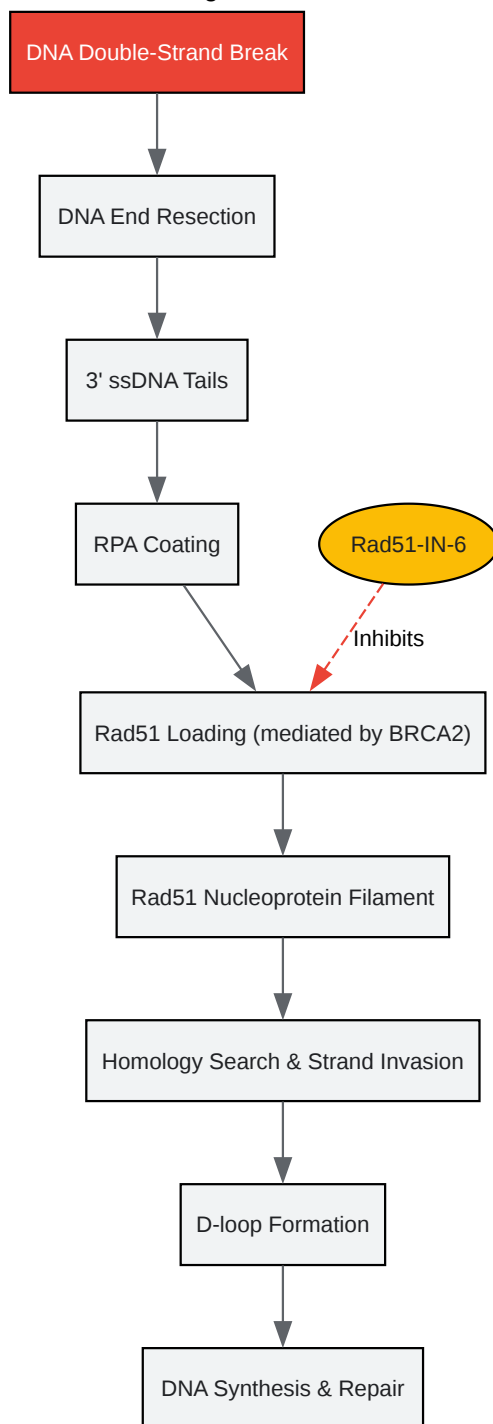
For cell-based assays, the DMSO stock solution of the Rad51 inhibitor should be diluted in cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.[\[4\]](#) A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Workflow for a Cell-Based Experiment

General Workflow for In Vitro Rad51 Inhibitor Studies



Simplified Rad51-Mediated Homologous Recombination Pathway and Inhibition

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References

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